Heptanoylcarnitine is classified under medium-chain acylcarnitines, which are characterized by acyl groups containing six to thirteen carbon atoms. It is formed primarily through two pathways: direct esterification with L-carnitine or through the peroxisomal metabolism of longer-chain acylcarnitines . This classification is crucial for understanding its biochemical functions and potential clinical implications.
Heptanoylcarnitine can be synthesized through various methods, including:
The synthesis often involves controlling reaction conditions such as temperature, pH, and reaction time to optimize yield. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of heptanoylcarnitine is . Its structure includes a carnitine backbone with a heptanoyl group attached via an ester linkage. The structural representation can be summarized as follows:
CCCCCC(=O)OC(CC([O-])=O)C[N+](C)(C)CInChI=1S/C14H27NO4/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4/h12H,5-11H2,1-4H3This structure highlights the presence of both hydrophobic (heptanoyl group) and hydrophilic (carnitine moiety) characteristics, which are important for its biological function .
Heptanoylcarnitine participates in several biochemical reactions:
The mechanism of action of heptanoylcarnitine primarily revolves around its role in energy metabolism:
Relevant data regarding its stability and reactivity can be found in various analytical studies that assess its behavior under different conditions .
Heptanoylcarnitine has several applications in scientific research and clinical diagnostics:
Heptanoylcarnitine is classified as a medium-chain acylcarnitine ester, systematically named as 3-(heptanoyloxy)-4-(trimethylazaniumyl)butanoate. Its molecular formula is C₁₄H₂₇NO₄, with an average molecular weight of 273.3685 g/mol and a monoisotopic mass of 273.194008357 g/mol [2] [4]. The compound features a quaternary ammonium group, a carboxylate anion, and an ester-linked heptanoyl chain (C7:0).
Isomeric Variants:While the straight-chain heptanoyl (n-heptanoyl) form is most documented, potential isomeric variants include:
Table 1: Molecular Identity of Heptanoylcarnitine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇NO₄ |
| Average Molecular Weight | 273.3685 g/mol |
| Monoisotopic Mass | 273.194008357 g/mol |
| IUPAC Name | 3-(heptanoyloxy)-4-(trimethylazaniumyl)butanoate |
| Canonical SMILES | CCCCCCC(=O)OC(CC([O-])=O)CN+(C)C |
| InChI Key | VDPCTFWULDLKHT-UHFFFAOYSA-N |
Structural characterization relies on techniques like tandem mass spectrometry (MS/MS), which shows diagnostic fragments at m/z 85 (acyl ion) and m/z 144 (carnitine headgroup), and nuclear magnetic resonance (NMR), which resolves the trimethylammonium peak (δ ~3.2 ppm) and ester linkage (δ ~4.6 ppm) [2] [4] [7].
Biological Synthesis:In humans, heptanoylcarnitine is synthesized primarily in peroxisomes via carnitine octanoyltransferase (CrOT, EC 2.3.1.137). This enzyme catalyzes the esterification of L-carnitine with heptanoyl-CoA, derived from:
Table 2: Enzymatic Pathways for Acylcarnitine Biosynthesis
| Enzyme | Location | Substrate Specificity | Product |
|---|---|---|---|
| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | C5–C12 acyl-CoA | Medium-chain acylcarnitines (e.g., heptanoylcarnitine) |
| Carnitine Palmitoyltransferase (CPT1/2) | Mitochondria | C14–C20 acyl-CoA | Long-chain acylcarnitines |
Chemical Synthesis:Heptanoylcarnitine can be synthesized in vitro through:
Derivative Formation:
Physicochemical Properties:Heptanoylcarnitine exhibits:
Table 3: Predicted Physicochemical Properties
| Property | Value | Prediction Method |
|---|---|---|
| Water Solubility | 0.0022 g/L | ALOGPS |
| logP | -1.4 | ALOGPS |
| pKa (Strongest Acidic) | 4.22 | ChemAxon |
| pKa (Strongest Basic) | -7.1 | ChemAxon |
| Rotatable Bonds | 11 | ChemAxon |
Stability Profile:
Stabilization strategies include:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2